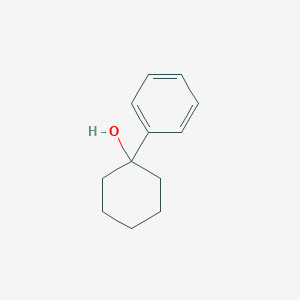

1-Phenylcyclohexanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c13-12(9-5-2-6-10-12)11-7-3-1-4-8-11/h1,3-4,7-8,13H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTDXHDYTWQDCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166537 | |

| Record name | Cyclohexanol, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1589-60-2 | |

| Record name | 1-Phenylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1589-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001589602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1589-60-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Phenylcyclohexanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WL3HZ5FB3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1 Phenylcyclohexanol

Established Reaction Pathways

Established methods for synthesizing 1-phenylcyclohexanol are foundational in organic chemistry, primarily relying on the Grignard reaction and catalytic hydrogenation of precursors.

The most common and high-yielding method for preparing this compound is the Grignard reaction. This classic organometallic reaction involves the nucleophilic addition of a Grignard reagent to a ketone. leah4sci.com Specifically, phenylmagnesium bromide acts as the nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone (B45756). vaia.com

The mechanism begins with the formation of the Grignard reagent, phenylmagnesium bromide, by reacting bromobenzene (B47551) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). chemicalbook.comwisc.edu The ether solvent is crucial as it stabilizes the organomagnesium compound through coordination and is non-protic, preventing the destruction of the highly reactive reagent. leah4sci.comwisc.edu In the subsequent step, cyclohexanone is added to the solution. The phenyl group of the Grignard reagent performs a nucleophilic attack on the carbonyl carbon of cyclohexanone, breaking the carbon-oxygen pi bond and forming a magnesium alkoxide intermediate. wisc.edu The final product, this compound, is obtained after an acidic workup, which protonates the alkoxide. mcgill.ca

Optimization of the Grignard synthesis is critical for maximizing yield and minimizing side products, such as biphenyl, which can form from the coupling of phenyl radicals. wisc.edu Key parameters for optimization include temperature, solvent, and reaction time. The reaction is typically initiated at around 35°C. chemicalbook.com Maintaining controlled temperatures is essential to manage the exothermic nature of the reaction and prevent side reactions. numberanalytics.com High yields, often reported to be around 97%, are achievable under optimized conditions. chemicalbook.com

Table 1: Grignard Reaction Parameters for this compound Synthesis

| Parameter | Condition | Purpose/Effect | Reported Yield |

|---|---|---|---|

| Grignard Reagent | Phenylmagnesium bromide (C₆H₅MgBr) | Phenyl nucleophile source. | ~97% chemicalbook.com |

| Substrate | Cyclohexanone | Electrophilic carbonyl source. | ~97% chemicalbook.com |

| Solvent | Anhydrous Diethyl Ether or THF | Stabilizes the Grignard reagent; non-protic. leah4sci.comwisc.edu | High |

| Temperature | ~35°C | Controls reaction rate and minimizes side products. chemicalbook.comnumberanalytics.com | High chemicalbook.com |

| Reaction Time | ~5 hours | Allows for the reaction to proceed to completion. chemicalbook.com | High chemicalbook.com |

| Workup | Saturated aqueous ammonium (B1175870) chloride or dilute acid | Protonates the alkoxide intermediate to form the final alcohol. chemicalbook.commcgill.ca | N/A |

While direct catalytic hydrogenation is not a primary route to the tertiary alcohol this compound, it is a crucial method for synthesizing its precursors and related isomers. Catalytic hydrogenation typically involves the reduction of a carbonyl group or an alkene in the presence of a metal catalyst and hydrogen gas.

For instance, the hydrogenation of 2-phenylcyclohexanone, an isomer of the direct precursor, can yield trans-2-phenyl-1-cyclohexanol. One method uses a 5% Rhodium-on-carbon (Rh/C) catalyst under a hydrogen atmosphere (10 atm) in a tetrahydrofuran (THF) solvent at room temperature. Similarly, 4-phenylcyclohexanone (B41837) can be hydrogenated to 4-phenylcyclohexanol (B47007) using a cobalt catalyst in tert-amyl alcohol with sodium tert-butoxide (NaOtBu) at 20 bar H₂ pressure. uni-bayreuth.de

The hydrogenation of phenol (B47542) to produce cyclohexanone is an industrially significant process that generates the key ketone precursor for the Grignard synthesis of this compound. osti.gov This selective hydrogenation can be achieved using bifunctional catalysts, such as a combination of Pd/C and a heteropoly acid, which suppresses the over-hydrogenation of cyclohexanone to cyclohexanol (B46403). osti.gov

Table 2: Catalytic Hydrogenation of Phenyl-Substituted Cyclohexanones

| Substrate | Catalyst System | Conditions | Product | Yield/Selectivity |

|---|---|---|---|---|

| 2-Phenylcyclohexanone | 5% Rh/C | H₂ (10 atm), THF, Room Temp. | trans-2-Phenyl-1-cyclohexanol | Not specified |

| 4-Phenylcyclohexanone | Co catalyst, NaOtBu | 20 bar H₂, t-amyl alcohol, Room Temp., 24h | 4-Phenylcyclohexanol uni-bayreuth.de | Not specified |

| Phenol | Pd/C-Heteropoly Acid | 1.0 MPa H₂, 80°C, 3h | Cyclohexanone osti.gov | 93.6% selectivity |

Grignard Reaction Mechanisms and Optimization

Novel and Emerging Synthetic Routes

Research into the synthesis of this compound and its derivatives has expanded to include more sophisticated methods that offer greater control over stereochemistry and improve synthetic efficiency.

The compound this compound is achiral and therefore does not have enantiomers. However, stereoselective and enantioselective synthesis strategies are highly relevant for its isomers, such as 2-phenylcyclohexanol (B1664101), which is a valuable chiral auxiliary in organic synthesis. chemeurope.comwikipedia.org

Two prominent methods for the enantioselective synthesis of trans-2-phenylcyclohexanol are enzymatic resolution and asymmetric dihydroxylation.

Lipase-Catalyzed Kinetic Resolution : This method starts with a racemic mixture of trans-2-phenylcyclohexyl chloroacetate. The enzyme Pseudomonas fluorescens lipase (B570770) selectively hydrolyzes the ester bond of the (-)-enantiomer, leaving the (+)-enantiomer ester untouched. chemeurope.comwikipedia.org The resulting (-)-cyclohexanol and (+)-ester can then be separated. This biocatalytic transformation is highly enantioselective. thieme-connect.com

Sharpless Asymmetric Dihydroxylation (AD) : This powerful method can be used to synthesize enantiomerically pure trans-2-phenylcyclohexanol from the precursor 1-phenylcyclohexene. orgsyn.org The reaction uses osmium tetroxide (OsO₄) as the catalyst along with a chiral ligand, typically a derivative of dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ). orgsyn.org This process creates a vicinal diol with high enantiomeric excess (ee), often exceeding 90%. Subsequent selective reduction of the 1-hydroxyl group with a reagent like Raney nickel yields the desired enantiomer of trans-2-phenyl-1-cyclohexanol. chemeurope.comwikipedia.org For example, using (DHQ)₂PHAL as the ligand can produce (1S,2S)-1-phenylcyclohexane-cis-1,2-diol with an enantiomeric purity of 98.9% ee. orgsyn.org

Table 3: Comparison of Enantioselective Methods for trans-2-Phenylcyclohexanol

| Method | Precursor | Key Reagents | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Lipase-Catalyzed Kinetic Resolution | Racemic trans-2-phenylcyclohexyl chloroacetate | Pseudomonas fluorescens lipase chemeurope.comwikipedia.org | (-)-cyclohexanol and (+)-ester | Excellent thieme-connect.com |

| Sharpless Asymmetric Dihydroxylation | 1-Phenylcyclohexene | OsO₄, (DHQ)₂PHAL (chiral ligand), Raney Ni chemeurope.comorgsyn.org | (-)-(1R,2S)-trans-2-Phenylcyclohexanol | >99% orgsyn.org |

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.orgfrontiersin.org This approach offers significant advantages, including reduced reaction times, minimal purification steps, and the rapid generation of molecular complexity from simple precursors. frontiersin.orgnih.gov

While a specific named MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct such tertiary alcohols. A hypothetical MCR strategy could involve the one-pot combination of a phenyl-nucleophile source (like a phenylboronic acid or an organometallic reagent), cyclohexanone, and a third component that facilitates the reaction cascade. The challenge in designing such MCRs is to control the network of reaction equilibria to favor the desired product over potential side products. organic-chemistry.org The development of novel MCRs remains an active area of research, with the potential to create libraries of complex molecules, including substituted cyclohexanols, for various applications. nih.gov

Stereoselective and Enantioselective Synthesis

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by improving atom economy, using safer solvents, employing recyclable catalysts, and minimizing waste.

The traditional Grignard synthesis, while effective, presents several green chemistry challenges. It uses a stoichiometric amount of magnesium metal, which is not atom-economical, and relies on volatile and flammable ether solvents. numberanalytics.com Innovations in this area focus on developing catalytic versions of the Grignard reaction or finding alternative, safer solvents.

Solvent Selection and Alternatives

The traditional synthesis of this compound often involves the Grignard reaction, which necessitates the use of anhydrous ether solvents like diethyl ether or tetrahydrofuran (THF). leah4sci.com These solvents are crucial for stabilizing the Grignard reagent. leah4sci.comsigmaaldrich.com However, their volatility and flammability pose safety and environmental concerns, prompting research into greener alternatives.

Supercritical CO2: While direct synthesis of this compound in supercritical carbon dioxide (scCO2) is not extensively documented, scCO2 has been utilized in related processes. For instance, in the analysis of chiral compounds, supercritical fluid chromatography (SFC) using CO2 with a methanol (B129727) modifier has been employed to separate enantiomers of 1-phenylcyclohexane-cis-1,2-diol, a precursor to trans-2-phenyl-1-cyclohexanol. orgsyn.org This highlights the potential of supercritical fluids in downstream processing. Furthermore, visible light-driven CO2 valorization processes have noted the formation of this compound as a byproduct, suggesting complex reaction pathways involving CO2. nih.gov

Bio-based Solvents: The exploration of bio-based solvents in Grignard reactions is an emerging area of interest. nih.gov While specific examples for the synthesis of this compound are not yet prevalent, the broader push towards sustainable chemistry is driving research into renewable solvent alternatives for organometallic reactions. nih.gov

Catalysis in Sustainable Production

Catalysis is a cornerstone of sustainable chemical synthesis, aiming to replace stoichiometric reagents with more efficient and environmentally benign catalytic systems. mpg.deuni-goettingen.deupv.es In the context of this compound and related compounds, several catalytic strategies have been explored.

Noble Metal-Free Catalysis: Research has focused on developing catalysts based on earth-abundant and non-toxic metals. For instance, a highly active and easily accessible cobalt catalyst has been demonstrated for the selective hydrogenation of C=O bonds, a key transformation in the synthesis of alcohols. uni-bayreuth.de This offers a more sustainable alternative to precious metal catalysts.

Single-Atom Catalysts (SACs): SACs represent a new frontier in catalysis, maximizing atom efficiency and offering unique reactivity. nus.edu.sg While not yet specifically applied to this compound synthesis, the development of "artful single-atom catalysts" (ASACs) that can operate under milder conditions and with challenging substrates holds promise for future applications in alcohol synthesis. nus.edu.sg For example, a Pd1-CeO2(110) ASAC has shown exceptional performance in cross-coupling reactions. nus.edu.sg

Acid Catalysis: In the dehydration of this compound to 1-phenylcyclohexene, acid catalysts like p-toluenesulfonic acid are commonly used. The efficiency of this process relies on the effective removal of water, often achieved through a Dean-Stark trap.

The table below summarizes some catalytic systems relevant to the synthesis and transformation of this compound and its precursors.

| Catalyst System | Reaction Type | Substrate | Product | Key Features |

| Cobalt-based catalyst | Hydrogenation | 4-Phenylcyclohexanone | 4-Phenylcyclohexanol | Noble metal-free, selective for C=O bond reduction. uni-bayreuth.de |

| (DHQD)2PHAL / K2OsO4(OH)4 | Asymmetric Dihydroxylation | 1-Phenylcyclohexene | (+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol | High enantioselectivity (>99% ee). orgsyn.org |

| p-Toluenesulfonic acid | Dehydration | This compound | 1-Phenylcyclohexene | Common and effective acid catalyst. |

| Pd1-CeO2(110) ASAC | Cross-coupling | Aryl chlorides | Biaryls | High efficiency and stability, potential for broader applications. nus.edu.sg |

Atom Economy and Waste Minimization

Atom economy, a core principle of green chemistry, seeks to maximize the incorporation of reactant atoms into the final product. primescholars.com The traditional Grignard synthesis of this compound, while effective, has a lower atom economy due to the formation of magnesium salts as byproducts. chemicalbook.com

Improving Atom Economy:

Catalytic Routes: The development of catalytic dehydrogenation processes for the synthesis of phenols from cyclohexanols demonstrates a high atom economy, with H2 being the only byproduct. rsc.org While not a direct synthesis of this compound, this approach highlights a pathway to more atom-economical alcohol and phenol production.

Tandem Reactions: The hydroalkylation of benzene (B151609) to cyclohexylbenzene (B7769038), a precursor for phenol and cyclohexanone, is another example of an atom-economical route being explored. researchgate.net

Waste Minimization Strategies: Waste minimization in the pharmaceutical and chemical industries involves a multi-faceted approach, including inventory management, process modification, volume reduction, and recovery. core.ac.uk

Source Reduction: This can be achieved by optimizing reaction conditions to minimize byproduct formation and using "just in time" inventory control to avoid waste from expired materials. core.ac.uk

Solvent Recovery: In processes where traditional solvents are unavoidable, recovery and reuse are critical for waste minimization. core.ac.uk

Waste Treatment: For aqueous waste streams containing organic compounds, biological wastewater treatment can be employed to break down contaminants. abbviecontractmfg.com Gaseous waste streams can be treated using thermal oxidizers to destroy harmful organic compounds. abbviecontractmfg.com

A case study on waste reduction using the Kaizen approach in a manufacturing setting demonstrated a significant reduction in hazardous waste (13.8%) through low-cost process improvements. researchgate.net This philosophy of continuous improvement can be applied to chemical manufacturing to enhance sustainability. researchgate.net

Microwave and Ultrasound Assisted Synthesis

Microwave and ultrasound irradiation are emerging as powerful tools in organic synthesis to accelerate reactions, improve yields, and often lead to cleaner products.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been shown to significantly improve the yields of substituted pyrroles in intramolecular cyclization reactions compared to conventional heating. mdpi.com For example, the yield of one pyrrole (B145914) derivative increased from 23% to 86% under microwave irradiation. mdpi.com While a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the provided search results, the general success of this technique in accelerating related organic reactions suggests its potential applicability.

Ultrasound-Assisted Synthesis: Ultrasound has been proposed as a sustainable and efficient method for the synthesis of natural deep eutectic solvents (NADES), which are considered green solvents. core.ac.uk It has also been used in the extraction of phenolic compounds and in the synthesis of pyrazole (B372694) derivatives. core.ac.ukresearchgate.net The application of ultrasound can often lead to shorter reaction times and higher yields.

The table below highlights the advantages of these techniques in related syntheses.

| Technique | Application | Conventional Yield | Assisted Yield | Improvement |

| Microwave | Synthesis of 1-(5-benzyl-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-one | 23% | 86% | Significant yield increase. mdpi.com |

| Microwave | Synthesis of 1-(4-hydroxy-5-(4-hydroxybenzyl)-2-methyl-1H-pyrrol-3-yl)ethan-1-one | 24% | 82% | Substantial improvement in yield. mdpi.com |

Enzymatic Approaches to Chiral Derivatives

Enzymatic methods offer a highly selective and environmentally friendly route to chiral compounds, which are valuable as chiral auxiliaries in asymmetric synthesis. scholaris.cachimia.ch The focus is often on the kinetic resolution of racemic mixtures, where an enzyme selectively reacts with one enantiomer, allowing for the separation of both.

Lipase-Catalyzed Resolutions: Lipases are versatile enzymes widely used for the resolution of alcohols.

Pseudomonas fluorescens Lipase (PFL): This enzyme has been used to selectively hydrolyze the ester of the (-)-enantiomer of trans-2-phenylcyclohexyl chloroacetate, leaving the (+)-ester unreacted. wikipedia.org The separated enantiomers can then be obtained in high purity. wikipedia.org

Lipase PS30: In a user-friendly approach, Lipase PS30 on Celite has been used for the kinetic acetylation of racemic trans-2-phenylcyclohexanol in an organic solvent (t-butyl methyl ether). scholaris.ca This method is advantageous as it does not require careful buffering or temperature control and allows for easy recovery and reuse of the enzyme. scholaris.ca

Pig Liver Acetone Powder (PLAP): Crude pig liver material has also been shown to be effective for the large-scale resolution of trans-2-phenylcyclohexanol and its derivatives through selective enzymatic cleavage of their acetate (B1210297) esters. chimia.chchimia.ch

Other Enzymatic Methods:

Baker's Yeast: Asymmetric reduction of 1-phenyl-2,3-epoxybutan-1-one using baker's yeast has been employed to prepare chiral epoxy alcohols, which are precursors to chiral diols. rsc.org

Sharpless Asymmetric Dihydroxylation: While not strictly an enzymatic method, this chemical approach, which uses an osmium catalyst and a chiral ligand, provides a highly enantioselective route to diols that can be converted to chiral derivatives of this compound. orgsyn.orgwikipedia.org

The table below summarizes key findings in the enzymatic resolution of this compound derivatives.

| Enzyme/Method | Substrate | Reaction Type | Key Outcome |

| Pseudomonas fluorescens Lipase | Racemic trans-2-phenylcyclohexyl chloroacetate | Hydrolysis | Selective hydrolysis of the (-)-enantiomer. wikipedia.org |

| Lipase PS30 on Celite | Racemic trans-2-phenylcyclohexanol | Acetylation | Kinetic resolution providing both enantiomers with >99% ee. scholaris.ca |

| Pig Liver Acetone Powder (PLAP) | Racemic trans-2-phenylcyclohexyl acetate | Hydrolysis | Effective for large-scale preparation of enantiomerically pure alcohols. chimia.chchimia.ch |

| Baker's Yeast | 1-Phenyl-2,3-epoxybutan-1-one | Reduction | Asymmetric reduction to chiral epoxy alcohols. rsc.org |

Elucidation of Reaction Mechanisms and Kinetics Involving 1 Phenylcyclohexanol

Dehydration Reaction Mechanisms (E1 Pathway)

The E1 mechanism is favored in this system due to the formation of a stable tertiary carbocation. The steric hindrance around the reaction center, caused by the bulky phenyl group, also disfavors the bimolecular (E2) pathway.

Table 1: Key Steps in the E1 Dehydration of 1-Phenylcyclohexanol

| Step | Description | Intermediate/Product |

| 1 | Protonation of the hydroxyl group | Oxonium ion |

| 2 | Loss of water | Tertiary carbocation |

| 3 | Deprotonation | 1-Phenylcyclohexene |

Carbocation Rearrangements and Pathways

While the dehydration of this compound itself primarily yields the unrearranged product due to the stability of the initial tertiary carbocation, the broader context of cyclohexanol (B46403) derivatives reveals the significance of carbocation rearrangements. Carbocation rearrangements, such as hydride and alkyl shifts, are common in reactions involving less stable carbocation intermediates. libretexts.orgvaia.com These shifts, known as Wagner-Meerwein rearrangements, occur to generate a more stable carbocation. wikipedia.orgmychemblog.comlscollege.ac.in For instance, the dehydration of 2-phenylcyclohexanol (B1664101) can lead to multiple products due to carbocation rearrangements.

A Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement in which a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon. wikipedia.orglscollege.ac.in These rearrangements are driven by the formation of a more stable carbocationic intermediate. libretexts.org For example, a secondary carbocation can rearrange to a more stable tertiary carbocation via a hydride shift. libretexts.org While phenyl migration is less common than hydride or alkyl shifts, it has been observed in the dehydration of trans-2-phenylcyclohexanol-2-¹⁴C. annualreviews.org

Role of Intermediates (e.g., Cyclohexyne)

While the dehydration of this compound proceeds through a carbocation intermediate, other reactions involving related structures can involve different, highly reactive intermediates. One such intermediate is cyclohexyne (B14742757). Evidence for the existence of cyclohexyne as a transient species has been found in the coupling reaction of phenyllithium (B1222949) with 1-chlorocyclohexene, which yields 1-phenylcyclohexene. caltech.educaltech.edu Isotopic labeling studies using ¹⁴C have shown that the reaction proceeds through an elimination-addition mechanism involving a cyclohexyne intermediate. caltech.eduacs.org The formation of a cyclohexyne trimer (dodecahydrotriphenylene) from 1,2-dibromocyclohexene (B3383802) further supports the existence of this highly strained and reactive intermediate. caltech.edu It's important to note that cyclohexyne is not an intermediate in the acid-catalyzed dehydration of this compound.

Isotopic Labeling Studies and Kinetic Isotope Effects

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. ucl.ac.uk By replacing an atom with its heavier isotope, such as hydrogen with deuterium (B1214612), one can track the movement of atoms throughout a reaction and determine the kinetic isotope effect (KIE). libretexts.org The KIE is the ratio of the reaction rate of a compound with a light isotope to the rate of the same reaction with a heavy isotope (kL/kH). wikipedia.org

In the context of this compound dehydration, isotopic labeling can confirm the proposed mechanism. For example, using ¹⁸O-labeled water can demonstrate the reversible nature of the initial protonation and water loss steps. masterorganicchemistry.com

Furthermore, deuterium labeling can be used to study the kinetic isotope effect. A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. princeton.edu In the E1 dehydration of this compound, the rate-determining step is the formation of the carbocation, which does not involve breaking a C-H bond. Therefore, a significant primary KIE would not be expected. However, a small secondary kinetic isotope effect (SKIE) might be observed. wikipedia.org SKIEs arise from changes in hybridization and hyperconjugation at the transition state. princeton.edu For instance, in an SN1 reaction, which also proceeds through a carbocation intermediate, an inverse SKIE (kH/kD < 1) is often observed at the α-carbon due to the change in hybridization from sp³ to sp². wikipedia.org

Studies on related systems, like the dehydration of 2-phenylcyclohexanol, have utilized ¹⁴C labeling to trace the migration of the phenyl group during rearrangement. annualreviews.org

Computational Chemistry in Mechanistic Investigations

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for investigating reaction mechanisms. researchgate.net DFT calculations can be used to model the transition states of competing reaction pathways and calculate their activation energies. This information helps to predict the regioselectivity and stereoselectivity of a reaction, which can then be compared with experimental results.

For the dehydration of this compound, computational methods can predict the relative stabilities of the carbocation intermediate and the final alkene product. chemconnections.org For example, calculations can confirm that 1-phenylcyclohexene is the thermodynamically favored product. chemconnections.org In more complex systems with competing pathways, such as the dehydration of substituted cyclohexanols, DFT can help to rationalize the observed product distributions by comparing the activation energies of different rearrangement and elimination pathways. Conformational analysis using molecular mechanics can also provide insights into the steric effects that influence reactivity.

Table 2: Applications of Computational Chemistry in Studying this compound Reactions

| Computational Method | Application |

| Density Functional Theory (DFT) | - Modeling transition state geometries and energies. - Calculating activation energies for competing pathways. - Predicting regioselectivity and stereoselectivity. |

| Molecular Mechanics | - Conformational analysis of reactants and intermediates. - Assessing steric effects on reactivity. |

Chemical Transformations and Derivatization Strategies of 1 Phenylcyclohexanol

Oxidation Reactions and Products

The oxidation of 1-phenylcyclohexanol primarily yields 1-phenylcyclohexanone. This transformation involves the conversion of the tertiary alcohol to a ketone. The reaction can be carried out using various oxidizing agents. The resulting ketone, 1-phenylcyclohexanone, is a valuable intermediate in its own right, often used in further synthetic applications. tubitak.gov.tr

In some industrial processes, such as the production of phenol (B47542) and cyclohexanone (B45756) from cyclohexylbenzene (B7769038), phenylcyclohexanols are formed as by-products. These can include 2-phenyl-1-cyclohexanol, 3-phenyl-1-cyclohexanol, and 4-phenyl-1-cyclohexanol, alongside their corresponding ketones. google.com

Reduction Reactions and Products

Reduction of this compound typically leads to the formation of cyclohexylbenzene. This reaction effectively removes the hydroxyl group, resulting in a saturated cyclohexane (B81311) ring attached to the benzene (B151609) ring. One method to achieve this involves dehydration of this compound to 1-phenylcyclohexene, followed by hydrogenation of the alkene. tubitak.gov.trchemicalbook.com The hydrogenation step can be catalyzed by metals such as palladium on an inorganic support like silica. google.comgoogle.com

Substitution Reactions

The hydroxyl group of this compound can be replaced by other functional groups through substitution reactions. For instance, the hydroxyl group can be substituted to form various derivatives. These reactions are crucial for introducing new functionalities and building more complex molecules. acs.org

C-C Bond Cleavage Reactions

This compound can undergo C-C bond cleavage reactions to yield ω-chloroalkyl aryl ketones. A notable example is the reaction of this compound with tetramethylammonium (B1211777) hypochlorite (B82951) (TMAOCl) in the presence of acetic acid, which produces ω-chloroalkyl aryl ketones in moderate to excellent yields. mdpi.comnih.gov This metal-free oxidative C-C bond cleavage provides a direct route to functionalized ketones from unstrained tertiary cycloalkanols. mdpi.comnih.gov

Table 1: C-C Bond Cleavage of this compound

| Reactant | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | TMAOCl, Acetic Acid | ω-Chloroalkyl aryl ketone | High | mdpi.com |

Synthesis of Aminocyclohexanol Derivatives

The synthesis of aminocyclohexanol derivatives from precursors related to this compound is a significant area of research. For example, cis- and trans-2-amino-1-arylcyclohexanols have been synthesized as conformationally restricted analogues of adrenergic drugs. researchgate.net The synthesis of trans-aminoalcohols can be achieved through the reaction of epoxides with amines or via an azide (B81097) intermediate followed by reduction. researchgate.net Cis-aminoalcohols can be prepared by the condensation of 2-aminocyclohexanone (B1594113) hydrobromide with appropriate organometallic reagents. researchgate.net

Furthermore, 4-aminocyclohexanol isomers can be synthesized from 1,4-cyclohexanedione (B43130) through a chemoenzymatic cascade involving a ketoreductase and an amine transaminase, providing access to both cis and trans isomers with good to excellent diastereomeric ratios. d-nb.info

Formation of Diols and Acetate (B1210297) Derivatives

This compound can be a precursor for the formation of diols and their derivatives. For instance, asymmetric dihydroxylation of 1-phenylcyclohexene, which can be derived from this compound, using a chiral osmium catalyst yields optically active 1-phenyl-1,2-cyclohexanediol. google.com This diol can then be subjected to hydrogenolysis to form optically active 2-phenylcyclohexanols. google.com The reaction of 1-phenylcyclohexene with peroxyformic acid can produce both cis- and trans-1-phenylcyclohexane-1,2-diol. researchgate.net

Additionally, O-benzyl- or O-allylglycolate esters derived from 2-phenylcyclohexanol (B1664101) can undergo tandem Wittig rearrangement/aldol reactions to produce α-alkyl-α,β-dihydroxy esters with high stereocontrol. acs.org

Advanced Analytical Techniques for Structural and Conformational Research

Spectroscopic Methods

Spectroscopy is a cornerstone in the structural and conformational analysis of 1-Phenylcyclohexanol, offering non-destructive ways to probe its molecular features.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are routinely employed to confirm the structural integrity of the molecule. researchgate.net

In the ¹H NMR spectrum of this compound, the protons on the phenyl group typically appear as a multiplet in the aromatic region, generally between δ 7.00 and 7.60 ppm. chegg.com The protons of the cyclohexyl ring give rise to signals in the upfield region, usually between δ 1.58 and 1.82 ppm. The hydroxyl proton signal can be observed between δ 1.28 and 1.33 ppm. The integration of these signals provides the relative ratio of protons in different chemical environments, confirming the molecular structure. thermofisher.comlibretexts.org

The ¹³C NMR spectrum provides complementary information. Key signals include those for the carbon atoms of the phenyl ring and the cyclohexyl ring. rsc.org For instance, the carbon bearing the hydroxyl and phenyl groups (C1) shows a characteristic chemical shift, as do the other carbons of the cyclohexane (B81311) ring and the aromatic carbons. rsc.org The chemical shifts in the ¹³C NMR spectrum of this compound have been reported at approximately 22.20, 25.60, 38.88, 73.08, 124.57, 126.67, 128.19, and 149.46 ppm in chloroform-d. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.00 - 7.60 | Multiplet | Aromatic protons |

| ¹H | 1.58 - 1.82 | Multiplet | Cyclohexyl CH₂ protons |

| ¹H | 1.28 - 1.33 | Singlet | Hydroxyl proton |

| ¹³C | 149.46 | Singlet | C-Ar (quaternary) |

| ¹³C | 128.19 | Doublet | C-Ar (ortho) |

| ¹³C | 126.67 | Doublet | C-Ar (meta) |

| ¹³C | 124.57 | Doublet | C-Ar (para) |

| ¹³C | 73.08 | Singlet | C-OH (quaternary) |

| ¹³C | 38.88 | Triplet | Cyclohexyl CH₂ |

| ¹³C | 25.60 | Triplet | Cyclohexyl CH₂ |

| ¹³C | 22.20 | Triplet | Cyclohexyl CH₂ |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) and Hyphenated Techniques (GC-MS, LC-MS/MS)

Mass spectrometry (MS) is instrumental in determining the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum of this compound typically shows a molecular ion peak (M⁺) at m/z 176, corresponding to its molecular weight. nist.gov A prominent fragmentation pathway involves the loss of the phenyl group, resulting in a base peak at m/z 99.

Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are invaluable for the separation and identification of this compound from complex mixtures. sci-hub.secdnsciencepub.com GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is suitable for the analysis of volatile compounds like this compound and its derivatives. LC-MS/MS offers high sensitivity and selectivity, making it a powerful tool for identifying and quantifying trace amounts of the compound. measurlabs.comeurl-pesticides.eu The fragmentation patterns observed in MS/MS experiments can provide further structural confirmation. nih.gov

Table 2: Key Mass Spectrometry Data for this compound

| Technique | Ion | m/z | Assignment |

|---|---|---|---|

| EI-MS | [M]⁺ | 176 | Molecular Ion |

| EI-MS | [M-C₆H₅]⁺ | 99 | Loss of phenyl group |

| EI-MS | [C₆H₅]⁺ | 77 | Phenyl cation |

Note: m/z values are nominal and may vary slightly based on instrumentation.

Infrared (IR) and Raman Spectroscopy in Conformational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of this compound, which are sensitive to its conformation. The IR spectrum of this compound exhibits a characteristic broad absorption band around 3350 cm⁻¹ corresponding to the stretching vibration of the hydroxyl (-OH) group. Aromatic C-H stretching vibrations are also observed.

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the purification and analytical determination of this compound.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of this compound. researchgate.net Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed. sielc.com The choice of column, such as a C18 column, and mobile phase composition are critical for achieving good separation. nih.gov

Since this compound itself is achiral, chiral HPLC is not directly applicable. However, for its chiral derivatives, such as trans-2-phenylcyclohexanol, chiral HPLC is a crucial technique for separating enantiomers. orgsyn.orgscholaris.ca This is often achieved using chiral stationary phases that interact differently with the two enantiomers, leading to different retention times. phenomenex.com The progress of enzymatic resolutions, a method to obtain enantiomerically pure compounds, can be monitored by chiral HPLC. scholaris.ca

Gas Chromatography (GC)

Gas Chromatography (GC) is a widely used technique for the analysis of this compound, particularly for assessing its purity. thermofisher.com In GC, the sample is vaporized and passed through a column with a stationary phase. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase. The purity of this compound can be determined by the area of its corresponding peak in the chromatogram. GC can be coupled with a flame ionization detector (FID) for quantitative analysis or a mass spectrometer (MS) for identification. nih.gov

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a powerful analytical technique that combines the advantages of both gas and liquid chromatography, making it particularly suitable for the analysis and purification of thermally labile and chiral compounds. wikipedia.org The technique utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org Due to its low viscosity and high diffusivity, supercritical CO2 allows for faster separations and higher efficiency compared to traditional high-performance liquid chromatography (HPLC). chromatographyonline.com

In the context of cyclohexanol (B46403) derivatives, SFC is a primary method for chiral separations, which are crucial in the pharmaceutical industry where the pharmacological activity of enantiomers can differ significantly. wikipedia.orgshimadzu.com The separation is achieved by using a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers, leading to different retention times. chromatographyonline.combgb-analytik.com While specific SFC application data for this compound is not prevalent, the technique is extensively used for closely related chiral analogs. For instance, SFC has been successfully employed to determine the enantiomeric purity of compounds like trans-2-phenylcyclohexanol and 1-phenylcyclohexane-cis-1,2-diol. orgsyn.org In these analyses, a chiral column, such as an (R,R) Whelk-O, is often used with a modifier like methanol (B129727) mixed with the CO2 mobile phase to achieve separation. orgsyn.org The ability to rapidly screen multiple columns and mobile phase compositions makes SFC an efficient tool for developing chiral separation methods. shimadzu.com

Table 1: SFC Parameters for Analysis of a Related Compound (trans-2-phenylcyclohexanol)

| Parameter | Value |

|---|---|

| Instrument | Berger Supercritical Fluid Chromatograph |

| Column | (R,R) Whelk-O (250 mm × 4.6 mm, 5μ) |

| Mobile Phase | 1% Methanol-modified CO₂ |

| Flow Rate | 4.2 mL/min |

| Temperature | 40°C |

| Result | Enantiomeric purity >99.5% ee achieved |

Data derived from the analysis of a structurally similar compound to demonstrate SFC's application in this chemical class. orgsyn.org

X-ray Crystallography for Solid-State Structure

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and three-dimensional arrangement. The crystal structure of this compound has been determined, revealing precise details of its molecular conformation and intermolecular interactions. iucr.org

The compound crystallizes in the monoclinic space group P2₁/c. iucr.org A key finding from the crystallographic analysis is that the cyclohexane ring adopts a stable chair conformation. iucr.org In this arrangement, the bulky phenyl group occupies an equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions, while the hydroxyl (-OH) group is situated in an axial position. iucr.org

The asymmetric unit of the crystal lattice contains four independent molecules of this compound. These four molecules are linked together by intermolecular hydrogen bonds between their hydroxyl groups (O-H···O), forming a closed-loop tetramer. These tetrameric units are then held together in the crystal structure by van der Waals forces. iucr.org The twist of the phenyl ring relative to the cyclohexane ring varies among the four independent molecules. iucr.org This detailed structural information is invaluable for understanding the molecule's physical properties and for rationalizing its reactivity.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆O |

| Molecular Weight | 176.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 20.605 (3) Å |

| b | 10.657 (2) Å |

| c | 19.683 (3) Å |

| β | 100.75 (1)° |

| Molecules per unit cell (Z) | 16 |

| Key Conformation Feature | Cyclohexane in chair form; Phenyl group equatorial, Hydroxyl group axial |

Source: Ahmed, F. R., & Huber, C. P. (1981). Acta Cryst. B37, 1874-1877. iucr.org

Computational Studies on Molecular Conformation and Reactivity

Computational chemistry offers powerful tools to investigate molecular properties, complementing experimental data. Theoretical calculations, such as those using density functional theory (DFT) and ab initio methods, are used to determine the structures and relative energies of different conformers of this compound. researchgate.netnih.gov

These studies corroborate the findings from X-ray crystallography, confirming that the most stable conformation is the chair form with an equatorial phenyl group and an axial hydroxyl group. Computational analyses quantify the steric effects at play; the conformational energy of the phenyl group is calculated to be approximately 2.9 kcal/mol, which is significantly higher than that of a methyl group (~1.7 kcal/mol), explaining the strong preference for the equatorial position.

Computational methods are also employed to explore the molecule's reactivity. rsc.org Parameters like molecular orbital energies and electron densities can be calculated to derive a reactivity index, which helps predict how the molecule will behave in chemical reactions. rsc.org For instance, the rotational profile of the phenyl group and the polarization of bonds can be analyzed to understand how conformation influences reactivity. researchgate.netnih.gov In related silacyclohexane (B14727737) compounds, calculations have shown that while the equatorial phenyl conformer is preferred in solution, the axial conformer can predominate in the gas phase, highlighting the role of the environment in conformational preference. nih.gov These theoretical insights are crucial for designing synthetic routes and for understanding the mechanisms of reactions involving this compound.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-phenylcyclohexanol (B1664101) |

| 1-phenylcyclohexane-cis-1,2-diol |

| (1S,2S)-2-[(S)-chlorofluoroacetoxy]-1-phenylcyclohexanol |

| 1-methylcyclohexanol |

| 1-methyl-1-phenylcyclohexane |

| 1-phenylpiperidin-4-one |

| Carbon dioxide |

| Methanol |

Applications and Role of 1 Phenylcyclohexanol As a Chemical Intermediate

Precursor in Pharmaceutical Synthesis

1-Phenylcyclohexanol is a significant starting material in the pharmaceutical industry for the production of various drugs, including anesthetics and analgesics. ontosight.ai Its derivatives are explored for their potential therapeutic effects in a range of medical conditions.

Synthesis of Chiral Drugs

Chiral derivatives of this compound are instrumental in the synthesis of enantiomerically pure drugs. lookchem.com Enantiomers, or mirror-image isomers of a drug, can have different pharmacological activities and side effects. The use of chiral building blocks like derivatives of this compound helps in producing single enantiomers, leading to more effective and safer medications. lookchem.com For instance, (R,R)-(-)-1-Phenylcyclohexane-cis-1,2-diol, a derivative of PCH, is a key intermediate in the synthesis of chiral drugs due to its specific stereochemistry. lookchem.com

Role in Oxidative Stress-Related Condition Drug Development

Research has indicated that phenolic compounds similar in structure to this compound may possess antioxidant properties. This has led to investigations into its potential for developing drugs that target conditions related to oxidative stress. Oxidative stress is implicated in a variety of diseases, and compounds that can mitigate its effects are of significant interest in drug development. stlawu.edumdpi.com

Neurodegenerative Disease Research

Preliminary studies suggest that this compound and its derivatives may have neuroprotective effects. This has prompted research into their potential application in the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.gov Some studies have explored how derivatives of this compound might inhibit enzymes associated with these conditions.

Building Block in Materials Science

In the field of materials science, this compound serves as a precursor for the synthesis of various polymers and resins. ontosight.ai Its reactive nature allows it to be incorporated into polymer chains, contributing to the final properties of the material. a2bchem.com

Intermediate in Specialty Chemical Production

This compound is a key intermediate in the manufacturing of a variety of specialty chemicals. ontosight.aicymitquimica.com These include agrochemicals like insecticides and herbicides, as well as fragrances. ontosight.aicymitquimica.com The compound's structure can be modified through various chemical reactions, such as oxidation, reduction, and substitution, to create a diverse range of other valuable chemicals.

Table of Research Findings on this compound Applications:

| Application Area | Specific Use | Key Research Findings | References |

| Pharmaceutical Synthesis | Precursor for Anesthetics and Analgesics | Used as an intermediate in the production of these drug classes. | ontosight.ai |

| Synthesis of Chiral Drugs | Derivatives like (R,R)-(-)-1-Phenylcyclohexane-cis-1,2-diol are crucial for producing single enantiomers of drugs. | lookchem.com | |

| Oxidative Stress-Related Drug Development | Phenolic compounds with similar structures show antioxidant potential. | ||

| Neurodegenerative Disease Research | Preliminary studies indicate potential neuroprotective effects of PCH derivatives. | ||

| Materials Science | Precursor for Polymers and Resins | Serves as a building block in the synthesis of various polymers. | ontosight.aia2bchem.com |

| Specialty Chemicals | Intermediate for Agrochemicals | Used in the manufacture of insecticides and herbicides. | ontosight.ai |

| Intermediate for Fragrances | Utilized in the production of fragrances. | cymitquimica.com |

Future Research Directions and Challenges

Development of Highly Efficient and Selective Synthetic Routes

The classical synthesis of 1-phenylcyclohexanol involves the Grignard reaction between phenylmagnesium bromide and cyclohexanone (B45756). chemicalbook.comvaia.com While this method can achieve high yields, often around 97%, it is not without its drawbacks, including the use of volatile and flammable ether solvents. chemicalbook.com Future research is focused on developing alternative synthetic strategies that are not only high-yielding but also more environmentally benign and selective.

One promising area is the use of organocatalysis. For instance, N-hydroxyphthalimide (NHPI) has been investigated as a catalyst for the selective oxidation of cyclohexylbenzene (B7769038) to produce this compound. researchgate.net Further research could optimize these catalytic systems to improve conversion rates and selectivity, potentially leading to more sustainable production methods. researchgate.net Additionally, exploring enantioselective syntheses is a significant challenge. While methods like enzymatic resolution have been applied to related compounds like trans-2-phenylcyclohexanol, developing direct asymmetric routes to chiral derivatives of this compound remains an active area of research. wikipedia.orgscholaris.ca

| Synthetic Route | Reagents | Yield | Reference |

| Grignard Reaction | Phenylmagnesium bromide, Cyclohexanone | 97.0% | chemicalbook.com |

| Catalytic Oxidation | Cyclohexylbenzene, N-hydroxyphthalimide | - | researchgate.net |

Advanced Mechanistic Understanding

A deeper understanding of the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing new transformations. The hydroxyl group of this compound can participate in hydrogen bonding, and the phenyl group can engage in π-π stacking, both of which influence its reactivity. For instance, in C-C bond cleavage reactions, understanding the electronic and steric effects of substituents on the phenyl ring can lead to more controlled and predictable outcomes.

Future research should employ advanced analytical techniques and computational modeling to elucidate transition states and reaction intermediates. csic.es For example, studying the mechanism of Friedel-Crafts-type reactions where carbenium ions are generated from cyclic alkenes can provide insights into controlling side reactions and improving yields of desired products. acs.org The study of reaction kinetics and the identification of transient species will be instrumental in building comprehensive mechanistic models.

Integration of Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work holds significant promise for advancing the study of this compound. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the conformational preferences of this compound and its derivatives. researchgate.netresearchgate.net This is particularly important for understanding the stereochemical outcomes of reactions. researchgate.net

For example, computational studies can help predict the relative stabilities of different conformers and the energy barriers for their interconversion, which can be correlated with experimental data from techniques like low-temperature NMR spectroscopy. researchgate.netresearchgate.net This integrated approach can accelerate the discovery of new catalysts and reaction conditions by allowing for in silico screening before extensive experimental work is undertaken. Furthermore, molecular docking simulations could predict the binding of this compound derivatives to biological targets, guiding the design of new molecules with potential therapeutic applications.

Expansion of Derivatization Capabilities

This compound serves as a precursor for a variety of other molecules through reactions like oxidation, reduction, and substitution. A key area for future research is the expansion of its derivatization capabilities to access a wider range of functionalized compounds with novel properties. This includes developing new methods for introducing diverse substituents onto the phenyl ring or the cyclohexyl backbone.

A significant challenge lies in achieving high selectivity in these derivatization reactions. For example, developing methods for the regioselective and stereoselective functionalization of the cyclohexane (B81311) ring is a complex but important goal. The use of modern derivatization reagents and techniques, such as those employed in chromatography for enhancing detection and separation, could be adapted for synthetic purposes. scribd.com Moreover, exploring the synthesis of derivatives with applications in materials science and fragrance chemistry remains a promising avenue. cymitquimica.com

Addressing Sustainability in Industrial Scale-Up

The industrial production of this compound and its derivatives faces the challenge of sustainability. scribd.com Future research must focus on developing "green" synthetic processes that minimize waste, reduce energy consumption, and utilize safer, renewable resources. rasayanjournal.co.injocpr.com This aligns with the core principles of green chemistry, such as atom economy and the use of less hazardous chemical syntheses. jocpr.comacs.org

Key areas for improvement include replacing traditional volatile organic solvents with greener alternatives like water or supercritical CO2, and developing robust, recyclable catalysts to minimize waste. jocpr.com For large-scale production, process optimization is crucial to ensure both economic viability and environmental responsibility. novecal.comresearchgate.net This includes designing efficient work-up and purification procedures to reduce solvent usage and energy input. The development of continuous flow processes could also offer significant advantages in terms of safety, efficiency, and scalability compared to traditional batch processes.

Q & A

Q. What spectroscopic techniques are critical for characterizing derivatives of this compound?

- Methodology : Use <sup>13</sup>C NMR to confirm cyclohexanol substitution patterns and UV-Vis spectroscopy to track conjugation changes in olefinic products . For stereochemical analysis, optical rotation measurements (e.g., (R)-(-)- vs. (S)-(-)-enantiomers ) and chiral chromatography are essential.

Advanced Research Questions

Q. How do substituents on the phenyl ring affect stereoselective synthesis of this compound derivatives?

- Methodology : Substituent effects can be studied using osmium-catalyzed hydrogenation (e.g., [Os(6-p-cymene)Cl2]2 with tBuOK in 2-propanol ). Analyze enantiomeric excess (ee) via HPLC with chiral columns. For example:

| R-substituent | ee (%) | Configuration |

|---|---|---|

| 4-H | 60 | S |

| 4-OCH3 | 44 | S |

| Lower ee values for 2-CF3 (25%) suggest steric hindrance disrupts catalyst-substrate interactions. |

Q. How can conflicting ee values in asymmetric hydrogenation be resolved?

- Methodology : Replicate experiments under inert atmospheres to exclude oxygen interference. Use kinetic resolution or dynamic kinetic asymmetric transformation (DYKAT) to enhance selectivity. Cross-validate with X-ray crystallography or vibrational circular dichroism (VCD) for absolute configuration assignments .

Q. What mechanistic insights explain the absence of tertiary alkyl iodides in elimination reactions of this compound?

- Methodology : In triphenylphosphine-mediated eliminations , the reaction likely proceeds via a concerted E2 mechanism rather than SN2 substitution, avoiding iodide intermediates. Confirm via isotopic labeling (<sup>18</sup>O tracking) and Hammett plots to assess electronic effects on transition states .

Q. How can computational methods predict regioselectivity in this compound-derived reactions?

- Methodology : Use density functional theory (DFT) to model transition states for competing pathways (e.g., dehydration vs. iodination). Compare calculated activation energies with experimental product ratios. Validate using NMR coupling constants (e.g., <sup>3</sup>JHH for chair vs. boat conformers) .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported ee values for osmium-catalyzed reactions?

- Methodology : Ensure consistent substrate purity (≥98% by HPLC) and catalyst loading (e.g., 5 mol% vs. 10 mol%). Publish full experimental protocols, including solvent drying methods and reaction timelines , to enable replication . Use Bayesian statistical analysis to quantify uncertainty in ee measurements .

Q. What steps ensure reproducibility in multistep syntheses involving this compound?

- Methodology : Document intermediate characterization (e.g., <sup>1</sup>H/<sup>13</sup>C NMR, HRMS) and crystallization conditions (solvent ratios, cooling rates). Share raw data (e.g., NMR FID files) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.